molecular formula C11H14ClN3 B2837629 (1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride CAS No. 2460756-27-6

(1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride

Cat. No.: B2837629
CAS No.: 2460756-27-6
M. Wt: 223.7
InChI Key: VAWVBSLNTQBSFN-UHFFFAOYSA-N
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Description

(1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound is characterized by the presence of a cyclopropyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

    Formation of Methanamine Group: The methanamine group can be introduced by reacting the benzimidazole derivative with formaldehyde and ammonia or a primary amine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the cyclopropyl group.

    Reduction: Reduction reactions can occur at the benzimidazole ring, leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The benzimidazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine;hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-(Aminomethyl)benzimidazole dihydrochloride: Similar structure but with an aminomethyl group instead of a methanamine group.

    1-(1H-Benzimidazol-2-yl)methanamine: Similar structure but without the hydrochloride salt.

Uniqueness

The presence of the cyclopropyl group in (1-Cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride distinguishes it from other similar compounds. This group can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

(1-cyclopropylbenzimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;/h1-4,8H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWVBSLNTQBSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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